7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
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Overview
Description
“9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol” is a chemical compound with the molecular formula C9H8N4S . It is a member of the triazole family, which are nitrogenous heterocyclic compounds . Triazoles are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol” consists of a triazole ring fused with a benzimidazole ring, with a thiol and a methyl group attached . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol” include its molecular formula (C9H8N4S), average mass (204.252 Da), and monoisotopic mass (204.046967 Da) .
Scientific Research Applications
Antimicrobial Activity : Several studies have synthesized derivatives of benzimidazole and tested them for antimicrobial properties. One study synthesized 4H-1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives of 1H-benzimidazole and found moderate antimicrobial activity in vitro (Habib et al., 1997). Another study synthesized fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles, which showed enhanced antibacterial and antifungal activities compared to their non-fluorinated analogues (Joshi et al., 1990).
Pesticidal Activity : The fluorine-containing derivatives of 9H-1,2,4-triazolo[4,3-a]benzimidazoles also demonstrated pesticidal activities, with some derivatives showing 100% control of certain grass weeds under pre-emergent conditions (Joshi et al., 1990).
Corrosion Inhibition : In a study examining the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, it was found that these inhibitors increased in efficiency with concentration. The study included compounds such as 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, indicating their potential application in corrosion inhibition (Yadav et al., 2013).
Future Directions
Triazoles have been the focus of renewed interest among organic and medicinal chemists due to their structural characteristics and versatile biological activities . Future research could focus on exploring the synthesis, biological activities, and potential applications of “9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol” and its derivatives.
Properties
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXWMLLDAIWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NNC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.